molecular formula C8H10N2O2 B6198048 5-propylpyridazine-3-carboxylic acid CAS No. 2694733-91-8

5-propylpyridazine-3-carboxylic acid

Cat. No.: B6198048
CAS No.: 2694733-91-8
M. Wt: 166.18 g/mol
InChI Key: VNPQPPGCZYUMCW-UHFFFAOYSA-N
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Description

5-propylpyridazine-3-carboxylic acid: is a heterocyclic compound that features a pyridazine ring substituted with a propyl group at the 5-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-propylpyridazine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the carboxylic acid group, resulting in different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring or the propyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propyl group may yield propionic acid derivatives, while reduction of the carboxylic acid group may produce alcohols .

Scientific Research Applications

Chemistry: 5-propylpyridazine-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activity. Pyridazine derivatives, including this compound, have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, the compound is used in the development of agrochemicals, dyes, and other functional materials. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 5-propylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-propylpyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the propyl group and the carboxylic acid group allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .

Properties

CAS No.

2694733-91-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-propylpyridazine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-2-3-6-4-7(8(11)12)10-9-5-6/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

VNPQPPGCZYUMCW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NN=C1)C(=O)O

Purity

95

Origin of Product

United States

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